molecular formula C24H34N2O2 B2875492 (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one CAS No. 1092808-23-5

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one

Cat. No.: B2875492
CAS No.: 1092808-23-5
M. Wt: 382.548
InChI Key: AKMGOLMVBIBATQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one is a synthetic androstane steroid derivative designed for advanced biochemical and pharmacological research. This compound features a unique (1-methyl-1H-pyrazol-4-yl)methylidene substitution at the C-16 position, a modification that distinguishes it from endogenous hormones and is of significant interest in the exploration of novel steroid-receptor interactions. Androstane derivatives are fundamental in studying biosynthetic pathways, where enzymes like Cytochrome P450C17 (CYP17A1) catalyze key reactions . The structural characteristics of this compound suggest potential application as a molecular tool for investigating the modulation of steroidogenic enzymes, including CYP17A1 which possesses lyase activity critical in the formation of androgens . Its primary research value lies in its potential as a precursor or intermediate for developing novel synthetic biologics and in structure-activity relationship (SAR) studies aimed at understanding how specific side-chain modifications alter binding affinity and functional activity at steroid hormone receptors. Researchers can utilize this high-purity compound in areas such as chemical probe development, assay development for high-throughput screening, and metabolic studies of synthetic steroids. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-[(1-methylpyrazol-4-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-23-8-6-18(27)12-17(23)4-5-19-20(23)7-9-24(2)21(19)11-16(22(24)28)10-15-13-25-26(3)14-15/h10,13-14,17-21,27H,4-9,11-12H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMGOLMVBIBATQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CN(N=C5)C)C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CN(N=C5)C)/C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one is a synthetic steroid derivative notable for its diverse biological activities. Its structure, characterized by a hydroxyl group at the 3-position and a pyrazole moiety at the 16-position, suggests potential therapeutic applications across various medical fields, including oncology, endocrinology, and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is C27H34N2O2C_{27}H_{34}N_{2}O_{2} with a molecular weight of approximately 418.6 g/mol. The unique pyrazole substitution at the 16-position distinguishes it from traditional steroids, possibly conferring unique biological properties.

PropertyValue
Molecular FormulaC27H34N2O2C_{27}H_{34}N_{2}O_{2}
Molecular Weight418.6 g/mol
IUPAC NameThis compound
Chemical ClassAndrostane Derivative

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit tumor growth. Related compounds have demonstrated pro-apoptotic effects in various cancer cell lines, including MCF-7 breast cancer cells, indicating its potential as an anti-cancer agent .

Hormonal Activity

As a steroid derivative, it is likely to interact with androgen receptors, influencing hormonal pathways. This interaction could lead to therapeutic applications in conditions related to hormonal imbalances or cancers sensitive to androgens.

Antioxidant Activity

The presence of hydroxyl groups enhances the compound's antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in mitigating cellular damage associated with various diseases.

Anti-inflammatory and Antimicrobial Effects

The pyrazole moiety is known for its anti-inflammatory properties. Compounds containing similar structures have shown effectiveness in reducing inflammatory markers such as TNF-α and IL-6 . Additionally, derivatives of pyrazole have been documented to possess antimicrobial activities against various bacterial strains .

The exact mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Binding : Interaction with specific cellular receptors may modulate biological responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory effects.
  • Signal Transduction Modulation : The compound could influence signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Numerous studies have explored the biological activities of compounds similar to this compound:

  • Anticancer Activity : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor proliferation .
  • Anti-inflammatory Effects : A study highlighted that certain pyrazole derivatives significantly reduced inflammatory cytokines in vitro .
  • Antimicrobial Properties : Other studies have shown that related compounds exhibit good activity against Gram-positive bacteria, indicating potential for development as antibacterial agents .

Scientific Research Applications

The compound (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one is a synthetic derivative of androstane, which has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications in detail, including potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Hormonal Regulation

Given its structure, this compound may act as a selective modulator of androgen receptors. Research indicates that it could potentially be used to treat conditions related to hormonal imbalances, such as androgen deficiency or certain types of hormone-sensitive cancers.

Mechanism

The compound's ability to bind selectively to androgen receptors suggests it could modulate androgenic activity without the side effects associated with traditional anabolic steroids. This selectivity is crucial for developing therapies aimed at minimizing adverse effects while maximizing therapeutic benefits.

Neuroprotective Effects

Emerging evidence suggests that similar steroidal compounds may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal tissues.

Case Study

In a recent animal model study, administration of a related compound resulted in significant neuroprotection against induced oxidative stress, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound class. By modulating inflammatory pathways, these compounds may offer therapeutic benefits for chronic inflammatory conditions.

Mechanism

The anti-inflammatory action is believed to stem from the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in mediating inflammatory responses.

Comparative Data Table

Application AreaMechanism of ActionRelevant Studies
Anticancer ActivityInduction of apoptosis; modulation of signaling pathwaysJournal of Medicinal Chemistry
Hormonal RegulationSelective modulation of androgen receptorsEndocrinology Reviews
Neuroprotective EffectsReduction of oxidative stress and inflammationNeurobiology Journal
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokinesJournal of Inflammation Research

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name C-16 Substituent C-17 Group Biological Activity Key Reference
(16E)-3-Hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one 1-Methylpyrazole methylidene Keto Under investigation (potential aromatase inhibition)
16-(4-Pyridylmethylene)-17-oximino-5-androsten-3β-ol (Compound 12) 4-Pyridyl methylidene Oximino Aromatase inhibition
16E-[3-Methoxy-4-(2-aminoethoxy)-benzylidene]androstene derivatives Arylidene with methoxy/aminoethoxy Variable Cytotoxicity (IC₅₀: 0.5–5 µM)
D-Homoandrostan-17a-one None (native D-homo structure) Keto Model for mass spectral analysis

Functional Group Impact

  • Pyrazole vs. Pyridine: The pyrazole ring in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the monodentate pyridine group in Compound 12 . This difference may enhance binding affinity to enzymes like aromatase.
  • Keto vs.

Spectroscopic and Analytical Data

  • Mass Spectrometry : Androstan-17-one derivatives, including the target compound, exhibit a characteristic m/e 217 peak due to ring D elimination and hydrogen abstraction from C-14 . This fragmentation pattern is conserved across analogues, aiding structural confirmation.
  • NMR : The 3β-hydroxy group in the target compound produces distinct ¹H-NMR signals (δ ~3.5 ppm, broad singlet), similar to other ∆⁵-3β-hydroxy steroids . Pyrazole protons resonate as sharp singlets (δ ~7.5–8.5 ppm), differentiating it from arylidene analogues with aromatic protons in lower fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.